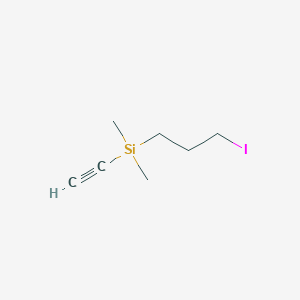

Ethynyl(3-iodopropyl)dimethylsilane

描述

Contextualizing Organosilicon Chemistry within Modern Synthetic and Materials Science Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern chemical research and development. encyclopedia.pubwikipedia.org These compounds are not merely silicon analogues of their carbon counterparts; they exhibit unique chemical and physical properties that have been harnessed in a vast array of applications. encyclopedia.pubwikipedia.org In synthetic chemistry, organosilanes are employed as protecting groups, reducing agents, and precursors to various functional groups. youtube.com The distinct reactivity of the silicon atom allows for transformations that are often difficult or impossible to achieve with purely organic reagents. youtube.com

In materials science, the incorporation of silicon into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and tailored surface characteristics. researchgate.net Silicones, which are polymers with a silicon-oxygen backbone, are perhaps the most well-known class of organosilicon materials, valued for their flexibility and inertness. encyclopedia.pub More broadly, organosilicon compounds serve as crucial coupling agents, adhesion promoters, and crosslinkers, bridging the interface between organic and inorganic materials to create high-performance composites. researchgate.net

The Interplay of Ethynyl (B1212043), Halogen, and Silane (B1218182) Functionalities in Molecular Design and Reactivity

The strategic combination of different functional groups within a single molecule, as seen in Ethynyl(3-iodopropyl)dimethylsilane (B6187665), is a powerful approach in molecular design. Each component imparts a specific reactivity that can be addressed orthogonally, allowing for stepwise and controlled chemical transformations.

The ethynyl group is a versatile functional handle for a variety of chemical reactions. Its terminal alkyne can participate in:

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used reaction for forming triazole linkages.

Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

Hydrosilylation: The addition of a Si-H bond across the triple bond to introduce further silicon-containing moieties.

Deprotonation: The acidic terminal proton can be removed to generate a powerful nucleophile for additions to electrophiles.

The 3-iodopropyl group provides a reactive site for nucleophilic substitution reactions. The carbon-iodine bond is relatively weak, making the iodine a good leaving group. This allows for the facile introduction of a wide range of functionalities, including amines, azides, thiols, and cyanides, by reaction with appropriate nucleophiles. The three-carbon chain offers flexibility and spatial separation between the silicon atom and the reactive iodide. Research on related iodo silanes has highlighted their utility as effective surface modifiers, particularly for the immobilization of biomolecules. mdpi.com

Niche Relevance and Potential Research Trajectories for Multifunctional Organosilanes

Multifunctional organosilanes like this compound are of significant interest for creating precisely defined molecular architectures. Their niche relevance lies in applications where controlled, sequential functionalization is paramount.

Potential research trajectories include:

Surface Modification and Functionalization: The iodopropyl group can be used to anchor the molecule to a surface (e.g., silica (B1680970), metal oxides) via nucleophilic substitution. The ethynyl group then becomes available on the surface for subsequent "click" reactions, allowing for the attachment of biomolecules, polymers, or fluorescent dyes. This dual functionality is highly valuable in the development of biosensors, chromatography media, and functionalized nanoparticles.

Polymer Synthesis: This compound can act as a bifunctional monomer or a crosslinking agent. For instance, the iodopropyl group could be converted to an azide (B81097), followed by a "click" polymerization with a dialkyne monomer. Alternatively, the ethynyl group could be polymerized, leaving the iodopropyl group available for post-polymerization modification.

Development of Hybrid Materials: The ability to react with both organic and inorganic components makes it an ideal candidate for creating organic-inorganic hybrid materials with tailored properties. For example, it could be used to compatibilize inorganic fillers in a polymer matrix, enhancing the mechanical and thermal properties of the resulting composite.

While direct and extensive research on this compound is not widely published, its structural components point towards a high potential for innovation in areas requiring molecular-level design and control.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2639440-48-3 | acs.org |

| Molecular Formula | C7H13ISi | acs.orguni.lu |

| Molecular Weight | 252.17 g/mol | acs.org |

| SMILES | CSi(CCCI)C#C | uni.lu |

| InChI | InChI=1S/C7H13ISi/c1-4-9(2,3)7-5-6-8/h1H,5-7H2,2-3H3 | uni.lu |

Structure

3D Structure

属性

分子式 |

C7H13ISi |

|---|---|

分子量 |

252.17 g/mol |

IUPAC 名称 |

ethynyl-(3-iodopropyl)-dimethylsilane |

InChI |

InChI=1S/C7H13ISi/c1-4-9(2,3)7-5-6-8/h1H,5-7H2,2-3H3 |

InChI 键 |

HPEVUCZINJAVPC-UHFFFAOYSA-N |

规范 SMILES |

C[Si](C)(CCCI)C#C |

产品来源 |

United States |

Mechanistic Organic Chemistry and Reaction Pathways of Ethynyl 3 Iodopropyl Dimethylsilane

Reaction Mechanisms Involving the Ethynyl (B1212043) Moiety

The reactivity of the ethynyl group in Ethynyl(3-iodopropyl)dimethylsilane (B6187665) is characteristic of terminal alkynes, particularly those bearing a silyl (B83357) group. This functionality can participate in nucleophilic and electrophilic reactions, cycloadditions, and addition reactions across the carbon-carbon triple bond.

Nucleophilic and Electrophilic Reactivity of Alkynes on Silicon

The silicon-substituted alkyne exhibits dual reactivity. The terminal hydrogen of the ethynyl group is acidic, allowing for deprotonation to form a potent acetylide nucleophile. libretexts.org Conversely, the triple bond itself can act as a nucleophile in the presence of strong electrophiles.

Nucleophilic Reactivity:

Terminal alkynes are notably more acidic than other hydrocarbons. libretexts.org The removal of the terminal proton of this compound by a strong base, such as sodium amide (NaNH₂), generates a highly reactive acetylide anion. libretexts.org This anion is a strong nucleophile due to the high s-character of the sp-hybridized orbital containing the lone pair of electrons. libretexts.org This nucleophilic acetylide can then participate in various reactions, including:

Nucleophilic Substitution: The acetylide anion can displace leaving groups in substitution reactions, most efficiently with methyl or primary halides. libretexts.org

Nucleophilic Addition to Carbonyls: It readily adds to aldehydes and ketones to form propargyl alcohols after protonation. libretexts.org

The presence of the dimethylsilyl group can influence the reactivity of the alkyne. While silylalkynes can be deprotonated, in some cases, their reactivity towards certain nucleophilic additions, like those involving zinc alkynylides, may be diminished. nih.gov

Electrophilic Reactivity:

The π-electrons of the alkyne's triple bond allow it to act as a nucleophile and react with electrophiles. orgosolver.comlumenlearning.com However, alkynes are generally less reactive towards electrophiles than alkenes because the sp-hybridized carbons are more electronegative, holding the π-electrons more tightly. libretexts.org

A key electrophilic reaction for terminal alkynes is silylation. While traditional methods involve deprotonation followed by reaction with a silyl electrophile, direct electrophilic silylation of terminal alkynes with aminosilanes mediated by zinc halides has been developed. organic-chemistry.orgnih.gov This method proceeds under conditions that tolerate base- and nucleophile-sensitive functional groups. organic-chemistry.orgnih.gov

The reactivity of alkynes towards electrophiles is influenced by substituents. Electron-donating groups enhance reactivity towards electrophiles, while electron-withdrawing groups decrease it. numberanalytics.com

Cycloaddition Reactions (e.g., Huisgen Cycloaddition) with Terminal Alkynes

The carbon-carbon triple bond of this compound is a prime candidate for cycloaddition reactions, which are powerful methods for constructing cyclic compounds. wiley-vch.de

[3+2] Cycloaddition (Huisgen Cycloaddition):

The Huisgen 1,3-dipolar cycloaddition is a prominent reaction for alkynes, involving the reaction of a 1,3-dipole with a dipolarophile (in this case, the alkyne) to form a five-membered ring. organic-chemistry.org A classic example is the reaction of an azide (B81097) with an alkyne to yield a 1,2,3-triazole. chemeurope.comwikipedia.org

The thermal Huisgen cycloaddition often requires high temperatures and can produce a mixture of regioisomers. organic-chemistry.org However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant, often referred to as a "click" reaction. chemeurope.comorganic-chemistry.orgnih.govnih.gov This reaction typically yields the 1,4-disubstituted triazole isomer and can be performed under mild conditions, including in aqueous media. organic-chemistry.orgnih.gov Ruthenium catalysis can be used to selectively produce the 1,5-disubstituted triazole isomer. organic-chemistry.org

[2+2] Cycloaddition:

Alkynes can also undergo [2+2] cycloaddition reactions with alkenes or other alkynes, typically initiated photochemically, to form cyclobutene (B1205218) derivatives. numberanalytics.comresearchgate.net For instance, visible light-mediated [2+2] cycloaddition reactions have been reported between terminal alkynes and 1,4-quinones. acs.org

[4+2] Cycloaddition (Diels-Alder Reaction):

Silyl-substituted alkynes can participate as dienophiles in Diels-Alder reactions. The silyl group can influence the regiochemistry of the cycloaddition. nih.gov

Addition Reactions Across the Carbon-Carbon Triple Bond

The triple bond of this compound can undergo addition reactions where new atoms or groups are added across the two carbons of the alkyne. orgosolver.combyjus.com

Halogenation:

Alkynes react with halogens like chlorine (Cl₂) and bromine (Br₂) to form dihaloalkenes and subsequently tetrahaloalkanes. libretexts.org The reaction proceeds through a cyclic halonium ion intermediate. libretexts.org

Hydrohalogenation:

The addition of hydrogen halides (HX) to alkynes follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. lumenlearning.comlibretexts.org The reaction proceeds through a vinyl cation intermediate. libretexts.org With two equivalents of HX, a geminal dihalide is formed. byjus.com

Hydration:

In the presence of an acid catalyst (often with a mercury salt), water can add across the triple bond to form an enol, which then tautomerizes to a more stable ketone. msu.edu For terminal alkynes like this compound, this would result in a methyl ketone. msu.edu

Hydroboration-Oxidation:

This two-step process provides an anti-Markovnikov addition of water across the triple bond. The reaction of the alkyne with a borane (B79455) followed by oxidation with hydrogen peroxide and a base yields an enol that tautomerizes to an aldehyde. libretexts.org

The presence of the trimethylsilyl (B98337) group can direct the regioselectivity of some addition reactions. gelest.com For example, the hydroiodation of silylalkynes can lead to the Markovnikov addition of HI. gelest.com

Reactivity at the Iodopropyl Moiety

The 3-iodopropyl group of this compound provides a reactive site for nucleophilic substitution and radical reactions due to the carbon-iodine bond.

Nucleophilic Substitution Reactions (SN1, SN2)

The primary carbon attached to the iodine atom is susceptible to nucleophilic attack, leading to the displacement of the iodide ion, which is a good leaving group. These reactions can proceed through either an SN1 or SN2 mechanism, with the pathway being influenced by factors such as the substrate, nucleophile, solvent, and leaving group. masterorganicchemistry.comorganic-chemistry.orgkhanacademy.org

SN2 Mechanism:

Given that the iodopropyl group is a primary alkyl halide, the SN2 mechanism is generally favored. organic-chemistry.orglibretexts.org This mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.comyoutube.comreddit.com

Kinetics: The reaction rate is second-order, depending on the concentration of both the substrate and the nucleophile. libretexts.orgyoutube.com

Stereochemistry: The reaction proceeds with an inversion of configuration at the reaction center. organic-chemistry.orgyoutube.com

Substrate: SN2 reactions are favored for methyl and primary substrates due to less steric hindrance. youtube.comlibretexts.org

Nucleophile: Strong nucleophiles are required for SN2 reactions. libretexts.org

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions. libretexts.org

SN1 Mechanism:

The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.comyoutube.com While less likely for a primary halide, it can occur under certain conditions, especially with weak nucleophiles in polar protic solvents. libretexts.org

Kinetics: The reaction rate is first-order, depending only on the concentration of the substrate. libretexts.orgyoutube.com

Intermediate: A carbocation intermediate is formed, which can be prone to rearrangements. youtube.com

Stereochemistry: If the reaction occurs at a chiral center, it leads to racemization. masterorganicchemistry.com

Substrate: SN1 reactions are favored for tertiary substrates due to the stability of the resulting carbocation. masterorganicchemistry.comlibretexts.org

Solvent: Polar protic solvents (e.g., water, alcohols) favor SN1 reactions. libretexts.org

The following table summarizes the key differences between SN1 and SN2 reactions:

| Feature | SN1 Reaction | SN2 Reaction |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Solvent | Polar protic | Polar aprotic |

Radical Pathways and Initiated Reactions

The carbon-iodine bond in the iodopropyl moiety can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by various methods, including light, heat, or radical initiators. nih.gov

Electrochemical Radical Reactions:

An electrochemical "redox-relay" system can be used to generate carbon-centered radicals from alkyl iodides under mild conditions. rsc.orgucl.ac.uknih.gov This method can be an environmentally friendly alternative to traditional tin-based radical reactions. rsc.orgucl.ac.uknih.gov The process can involve the initial reduction of molecular oxygen to superoxide, which then transfers an electron to the C-I bond, leading to its cleavage and the formation of the alkyl radical. ucl.ac.uknih.gov

Visible-Light/Silane-Mediated Radical Formation:

Alkyl radicals can be generated from non-activated alkyl iodides through the action of visible light and a silane (B1218182), such as (Me₃Si)₃Si-H, without the need for a photocatalyst. nih.gov The process is initiated by the homolysis of the carbon-iodine bond. nih.gov These radicals can then participate in reactions like Giese additions to electron-deficient alkenes. nih.gov

Aryl Radical-Mediated Reactions:

Aryl radicals, which can be generated via copper-catalyzed pathways, can abstract the iodine atom from an alkyl iodide to form a carbon-centered radical. researchgate.net This alkyl radical can then enter into catalytic cycles for cross-coupling reactions. researchgate.net

Nitrate (B79036) Radical (NO₃)-Initiated Reactions:

In atmospheric chemistry, the nitrate radical can initiate the oxidation of organic compounds. copernicus.org While not a synthetic method in this context, it highlights the susceptibility of certain organic structures to radical-initiated pathways.

Elimination Reactions and Olefin Formation

The 3-iodopropyl group of this compound is susceptible to elimination reactions, a common pathway for haloalkanes, to yield an olefin (alkene). In the presence of a non-nucleophilic strong base, a β-elimination reaction is expected to occur. This reaction involves the abstraction of a proton from the carbon adjacent to the carbon bearing the iodine atom (the β-carbon) and the concurrent expulsion of the iodide leaving group.

The primary product of this elimination would be allyldimethyl(ethynyl)silane. The use of a sterically hindered base is crucial to favor elimination over nucleophilic substitution (SN2) at the primary carbon bearing the iodine.

Table 1: Elimination Reaction of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | Allyldimethyl(ethynyl)silane | β-Elimination (E2) |

Silicon-Centered Transformations

The silicon atom in this compound is a key center for various chemical transformations, largely due to its ability to expand its coordination sphere beyond the typical four bonds of carbon.

Hypervalent Silicon Intermediates and Their Role in Reactivity

A fundamental aspect of silicon chemistry is the formation of hypervalent intermediates, where the silicon atom is bonded to five or six ligands. thieme-connect.com These species are typically formed by the association of a nucleophile (Lewis base) with a tetravalent organosilane. scispace.com In the case of this compound, nucleophilic attack at the silicon center leads to a pentacoordinate, trigonal bipyramidal intermediate.

This coordination expansion is facilitated by the lower electronegativity and larger atomic radius of silicon compared to carbon, making it more susceptible to nucleophilic attack. wikipedia.org The formation of a hypervalent intermediate significantly alters the reactivity of the silicon center. The silicon becomes more Lewis acidic, and the bonds to its other substituents are labilized. thieme-connect.comscispace.com For instance, the formation of these hypervalent species is a crucial step in many silicon-based cross-coupling reactions and fluoride-mediated desilylation reactions. thieme-connect.comnih.gov The electron density from the attacking nucleophile is distributed among the ligands, which can activate a silicon-carbon bond for cleavage. nih.gov

Table 2: Comparison of Tetravalent and Pentavalent Silicon

| Property | Tetravalent Silicon | Pentavalent (Hypervalent) Silicon |

| Coordination No. | 4 | 5 |

| Geometry | Tetrahedral | Trigonal Bipyramidal |

| Lewis Acidity | Weak | Strong |

| Reactivity | Generally stable | Highly reactive intermediate |

| Formation | Stable ground state | Formed by nucleophilic attack on tetravalent silicon |

Cleavage and Formation of Carbon-Silicon Bonds in Reaction Pathways

Formation of Carbon-Silicon Bonds: The synthesis of alkynylsilanes like this compound involves the formation of a carbon-silicon bond. Traditional methods often utilize the reaction of a silyl halide with an organometallic reagent, such as an alkynyl Grignard or organolithium compound. researcher.life More contemporary methods include the direct, metal-catalyzed silylation of terminal alkynes with hydrosilanes or other silylating agents, which can offer greater functional group tolerance. organic-chemistry.orgrsc.org The formation of the Si-C(sp3) bond of the iodopropyl group can be achieved through methods like the copper-catalyzed reaction of an alkyl iodide with a silylating reagent, often proceeding through a radical pathway. beilstein-journals.org

Cleavage of Carbon-Silicon Bonds: The carbon-silicon bonds in this compound exhibit different stabilities and modes of cleavage.

Si-C(sp) Bond Cleavage: The bond between the silicon and the ethynyl group is susceptible to cleavage under specific conditions. A widely used method is fluoride-induced desilylation. Reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) readily attack the silicon center, forming a hypervalent intermediate that fragments to cleave the Si-C(sp) bond, liberating the terminal alkyne. youtube.com This reaction is a cornerstone of using silyl groups as protecting groups for alkynes. youtube.comyoutube.com

Si-C(sp3) Bond Cleavage: The bond connecting the silicon to the iodopropyl group is generally more robust than the Si-C(sp) bond. wikipedia.org However, it can be cleaved under forcing conditions or through specific activation. For instance, oxidative cleavage, such as the Fleming-Tamao oxidation, can transform a C-Si bond into a C-O bond, though this typically requires prior conversion of the alkyl group to a more activated form. nih.gov Recently, enzymatic methods have also been developed to cleave stable silicon-carbon bonds. nih.govcaltech.edu

Table 3: Representative Carbon-Silicon Bond Cleavage Reaction

| Substrate Moiety | Reagent | Product Moiety | Key Intermediate |

| Ethynyl-Si | Tetrabutylammonium Fluoride (TBAF) | Terminal Alkyne (H-C≡C-) | Pentacoordinate silicon anion |

| Alkyl-Si | H₂O₂ / Fluoride | Alcohol | Pentacoordinate silicate |

Intermolecular and Intramolecular Rearrangements

Organosilicon compounds are known to undergo various rearrangements, often involving the migration of a group from carbon to silicon or vice versa. A classic example is the Brook rearrangement, which involves the intramolecular migration of a silyl group from a carbon to an oxygen atom.

For this compound, a potential intramolecular rearrangement could be triggered by converting the iodo group into a more reactive nucleophilic or organometallic center. For instance, treatment with magnesium to form a Grignard reagent could lead to an intramolecular cyclization. This would involve the nucleophilic attack of the newly formed carbanion onto the silicon atom, displacing one of the methyl groups or the ethynyl group, to form a five-membered silacyclopentane (B13830383) derivative. The feasibility of such a rearrangement would depend on the relative reactivity of the functional groups and the reaction conditions.

Combined Reactivity and Chemoselectivity Studies

Differential Reactivity of Ethynyl vs. Iodopropyl vs. Silicon-Hydrogen functionalities

The presence of three distinct reactive sites in this compound—the C-I bond, the terminal alkyne C-H bond, and the silicon center with its associated Si-C bonds—allows for a rich and controllable chemistry based on the choice of reagents and reaction conditions. Chemoselectivity, the preferential reaction of one functional group over others, is a key consideration in the synthetic application of this molecule. youtube.com

Iodopropyl Group: The primary alkyl iodide is an excellent electrophile. It is highly susceptible to SN2 reactions with a wide range of nucleophiles (e.g., amines, cyanides, azides, thiolates). It can also undergo elimination reactions with strong, sterically hindered bases.

Ethynyl Group: The terminal alkyne possesses a weakly acidic proton (pKa ≈ 25). This proton can be selectively removed by a strong base (e.g., n-BuLi, NaNH₂) to generate a powerful silicon-containing nucleophile (a silylacetylide). This acetylide can then react with various electrophiles. The triple bond itself can also undergo addition reactions, such as hydrosilylation or hydroboration.

Silicon Center and Si-C Bonds: As discussed, the silicon atom is a site for nucleophilic attack, leading to hypervalent intermediates. This pathway is most famously exploited in the fluoride-mediated cleavage of the Si-C(sp) bond, which is generally more labile than the Si-C(sp³) bond. iupac.org

This differential reactivity allows for stepwise, selective transformations. For example, one could first perform a nucleophilic substitution on the iodopropyl group using a soft nucleophile that does not react with the alkyne, and then subsequently deprotect the alkyne using fluoride ions.

Table 4: Chemoselective Reactions of this compound

| Target Functionality | Reagent Class | Example Reagent | Reaction Type | Resulting Moiety |

| Iodopropyl | Nucleophile | Sodium Azide (NaN₃) | SN2 Substitution | 3-Azidopropyl |

| Iodopropyl | Strong, hindered base | Potassium tert-butoxide | E2 Elimination | Allyl |

| Ethynyl (acidic H) | Strong Base | n-Butyllithium (n-BuLi) | Deprotonation | Lithium silylacetylide |

| Ethynyl-Si Bond | Fluoride Source | Tetrabutylammonium fluoride (TBAF) | Desilylation | Terminal alkyne |

Controlled Functionalization and Selective Transformations

A detailed investigation into the controlled functionalization and selective transformations of this compound reveals a significant gap in the current chemical literature. While the individual reactivity of terminal alkynes and primary alkyl iodides is well-understood, specific studies demonstrating the selective manipulation of one of these functional groups in the presence of the other within this particular molecule are not available.

Therefore, the following sections on potential reaction pathways are based on established principles of organic chemistry rather than on documented experimental results for this compound.

Potential Selective Transformations:

Reactions at the Ethynyl Group: The terminal alkyne is a prime candidate for a variety of coupling reactions.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides could be employed to introduce aromatic or vinylic substituents. The selectivity would depend on the reaction conditions being mild enough to not affect the C-I bond.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction would allow for the formation of a 1,2,3-triazole ring by reacting with an organic azide, leaving the iodopropyl group available for subsequent functionalization.

Reactions at the Iodopropyl Group: The primary iodide is susceptible to nucleophilic substitution.

Nucleophilic Substitution: A wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) could potentially displace the iodide, leading to a diverse set of functionalized products. The challenge would be to avoid any interference from the alkyne, which could be deprotonated by strongly basic nucleophiles.

Without specific research findings, it is not possible to construct data tables with reaction conditions, yields, and product characterization. The development of selective protocols for this bifunctional building block remains an open area for future research.

Advanced Reactivity and Transformation Studies

Stereoselective and Regioselective Transformations

The distinct reactivity of the ethynyl (B1212043) and 3-iodopropyl groups in Ethynyl(3-iodopropyl)dimethylsilane (B6187665) offers a rich platform for investigating stereoselective and regioselective transformations. The presence of the silicon atom can also play a crucial role in directing the outcomes of these reactions.

Potential research directions could include intramolecular cyclizations, where either the alkyne or the iodide acts as a precursor to a reactive intermediate that subsequently reacts with the other functional group. For instance, the generation of a radical at the carbon bearing the iodine could initiate a cyclization onto the alkyne, a process that could be influenced by the steric and electronic properties of the dimethylsilyl group to favor specific stereoisomers.

Another avenue for exploration is the selective reaction of one functional group in the presence of the other. For example, metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling at the terminal alkyne, could be performed while leaving the alkyl iodide intact for subsequent transformations. Conversely, nucleophilic substitution at the iodopropyl chain could be achieved without affecting the alkyne. The regioselectivity of these transformations would be of paramount importance for their synthetic utility.

Table 1: Hypothetical Regio- and Stereoselective Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) | Key Controlling Factors |

| Radical Cyclization | AIBN, Bu3SnH, heat | 5- or 6-membered silyl-substituted carbocycles or heterocycles | Radical initiator, concentration, temperature, nature of trapping agent |

| Intramolecular Heck Reaction | Pd(0) catalyst, base | Silyl-substituted cyclic alkenes | Catalyst, ligand, base, solvent |

| Selective Sonogashira Coupling | Pd(0)/Cu(I) catalyst, aryl halide, base | Aryl-substituted alkynyl(3-iodopropyl)dimethylsilane | Catalyst system, base, solvent, temperature |

| Selective Nucleophilic Substitution | Nucleophile (e.g., NaN3, KCN) | Azido- or cyano-functionalized ethynyldimethylsilane | Nucleophile strength, solvent, temperature |

Functionalization via C–H Bond Activation Adjacent to Silicon or Alkyne

The activation of otherwise inert C–H bonds is a powerful tool in modern organic synthesis. In this compound, the C–H bonds adjacent to the silicon atom and the terminal C–H bond of the alkyne are prime candidates for such functionalization.

Transition metal-catalyzed C–H activation adjacent to the silicon atom could lead to the introduction of a variety of functional groups, offering a novel route to modify the propyl chain. The directing ability of the silyl (B83357) group could play a significant role in achieving high regioselectivity.

Furthermore, the activation of the acetylenic C–H bond is a well-established transformation. This could be exploited for various coupling reactions, such as C–H arylation, alkenylation, or alkynylation, providing access to a wide array of complex molecules. The interplay between the reactivity of the acetylenic C–H bond and the alkyl iodide would present interesting challenges and opportunities for selective functionalization.

Table 2: Potential C–H Activation Strategies for this compound

| C–H Bond Targeted | Catalytic System | Potential Functionalization | Expected Outcome |

| C–H adjacent to Silicon | Rh(III) or Ru(II) catalysts | Arylation, Alkenylation | Selective functionalization of the propyl chain |

| Acetylenic C–H | Pd(II) or Rh(I) catalysts | Arylation, Alkenylation, Alkynylation | Formation of disubstituted alkynes |

| Dual C–H/C–I Functionalization | Tandem or one-pot catalysis | Annulation or cascade reactions | Construction of complex cyclic structures |

Development of Novel Synthetic Sequences Utilizing the Compound's Multifunctionality

The true synthetic power of this compound lies in the development of novel synthetic sequences that take advantage of its multiple reactive sites in a controlled and programmed manner. Tandem or cascade reactions, where a single set of reagents triggers a series of transformations, would be particularly valuable for rapidly building molecular complexity.

For example, a reaction sequence could be envisioned where an initial Sonogashira coupling at the alkyne is followed by an intramolecular cyclization involving the newly introduced group and the alkyl iodide. Alternatively, a metal-catalyzed reaction could initiate a cascade that involves both the alkyne and the C–I bond, leading to the formation of intricate polycyclic systems.

The development of such sequences would require a deep understanding of the relative reactivity of the different functional groups and the ability to control the reaction conditions to favor the desired pathway. The silyl group could also be used as a removable tether or a modifiable handle to introduce further diversity into the final products.

Table 3: Proposed Novel Synthetic Sequences with this compound

| Sequence Type | Key Steps | Potential Product Class | Synthetic Advantage |

| Coupling-Cyclization | 1. Sonogashira coupling2. Intramolecular cyclization | Fused or spirocyclic silyl-heterocycles | Rapid construction of complex scaffolds |

| Radical Cascade | 1. Radical initiation at C-I bond2. Cyclization onto alkyne3. Intermolecular trapping | Functionalized carbocycles or heterocycles | High atom economy and step efficiency |

| Metal-Catalyzed Tandem Reaction | Simultaneous or sequential activation of alkyne and C-I bond | Polycyclic aromatic or heteroaromatic silanes | Access to unique molecular architectures |

Applications in Advanced Chemical Synthesis

Ethynyl(3-iodopropyl)dimethylsilane (B6187665) as a Building Block in Complex Molecular Synthesis

The dual functionality of this compound makes it a valuable reagent for the construction of intricate molecular frameworks. The ethynyl (B1212043) group can participate in a variety of carbon-carbon bond-forming reactions, while the iodopropyl group is susceptible to nucleophilic substitution and other transformations common for alkyl halides.

Synthesis of Organosilicon Heterocycles and Silacycles

The structure of this compound is well-suited for the synthesis of silicon-containing heterocyclic compounds, known as silacycles. While specific literature detailing the use of this exact compound is sparse, its functional groups allow for established cyclization strategies. One potential pathway is through an intramolecular hydrosilylation reaction, a powerful method for forming cyclic organosilicon compounds. In a hypothetical reaction, the terminal alkyne could react with a hydride introduced at the silicon atom (after conversion of the iodopropyl group) to form a silacycle.

Another plausible approach involves the conversion of the iodopropyl group into a Grignard reagent, followed by an intramolecular reaction with the ethynyl group. Such strategies are known to produce a variety of ring sizes and structures, depending on the reaction conditions and the nature of the silicon substituents.

Construction of Conjugated Systems and Oligomers

The terminal alkyne moiety of this compound is a key functional group for the synthesis of π-conjugated systems, which are of great interest for applications in organic electronics. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a primary method for constructing such systems. mdpi.com

This compound can be used as a monomer or a building block in the stepwise synthesis of conjugated oligomers and polymers. For instance, the ethynyl group can be coupled with a dihaloaromatic compound. The remaining iodopropyl group on the resulting structure can then be functionalized further, allowing for the attachment of other moieties or for the creation of more complex, multidimensional structures. The dimethylsilyl group can also influence the electronic properties and solubility of the resulting conjugated materials.

Table 2: Potential Reactions for Conjugated System Synthesis

| Reaction Type | Reactants with this compound | Product Type |

| Sonogashira Coupling | Dihaloarene, Pd catalyst, Cu co-catalyst | Silyl-functionalized conjugated polymer/oligomer |

| Glaser Coupling | Oxidizing agent (e.g., Cu(OAc)2) | Symmetrically coupled diyne |

| "Click" Chemistry (CuAAC) | Organic azide (B81097) | 1,2,3-Triazole linked system |

Precursor for Bioactive Molecule Synthesis (e.g., as a protecting group or scaffold)

In the synthesis of bioactive molecules, bifunctional linkers and scaffolds are crucial for connecting different molecular fragments or for creating a core structure for further elaboration. This compound can serve as such a linker. The iodopropyl group can react with nucleophiles commonly found in biological molecules, such as amines, thiols, or alcohols, to form a stable covalent bond. The ethynyl group can then be used for subsequent modifications, for example, through copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), a highly efficient and bio-orthogonal reaction.

Furthermore, silyl (B83357) ethers are widely used as protecting groups for alcohols in organic synthesis due to their stability and selective removal under specific conditions. While the dimethylsilyl group in this compound is not a typical protecting group itself, the molecule can be used to introduce a terminal alkyne onto a molecule via an ether linkage (formed from the iodopropyl end), with the alkyne serving as a handle for further reactions.

Role in Catalysis Research

The functional groups of this compound also lend themselves to applications in catalysis, both in the design of ligands for homogeneous catalysis and as an anchor for immobilizing catalysts on solid supports for heterogeneous catalysis.

Ligand Design for Organometallic Catalysis

The design of ligands is central to the development of new organometallic catalysts, as the ligand sphere around the metal center dictates the catalyst's activity, selectivity, and stability. The terminal alkyne of this compound can be used to synthesize more complex ligands. For example, it can be coupled with aromatic halides containing donor atoms (e.g., phosphorus, nitrogen, or sulfur) to create novel phosphine, bipyridine, or thioether ligands.

The silyl group itself can influence the electronic and steric properties of the resulting ligand, which in turn affects the performance of the catalyst. The iodopropyl group provides a reactive handle for further modification of the ligand structure or for attaching the ligand to a larger molecular framework.

Precursor for Heterogeneous Catalysts and Nanoreactors

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and for their use in continuous flow reactors. This compound is an ideal candidate for such applications. The iodopropyl group can be used to covalently attach the molecule to the surface of a support material, such as silica (B1680970) or alumina, which typically have surface hydroxyl groups. This can be achieved through a substitution reaction.

Once anchored, the ethynyl group is exposed and can be used to attach a catalytically active metal complex. This can be done, for example, by coordinating the alkyne directly to a metal center or by using it as a reactive site for further functionalization with a ligand that can then bind a metal. This approach allows for the creation of well-defined, single-site heterogeneous catalysts.

Photochemical and Thermal Activation in Synthetic Processes

The activation of this compound through photochemical and thermal means represents a key area of investigation for harnessing its synthetic potential. The presence of both a terminal alkyne and a primary alkyl iodide within the same molecule, separated by a flexible dimethylsilyl tether, suggests the possibility of intramolecular reactions initiated by light or heat. These reactions are predicated on the generation of reactive intermediates, such as radicals, which can then participate in cyclization or other transformations.

Photochemical Activation:

The primary photochemical event anticipated for this compound is the homolytic cleavage of the carbon-iodine (C-I) bond upon UV irradiation. The C-I bond is the weakest covalent bond in the molecule and is susceptible to dissociation into a carbon-centered radical and an iodine radical. This process is foundational to many subsequent chemical transformations.

Research on analogous organosilicon iodides has shown that UV irradiation can induce both free-radical and ionic reaction pathways. rsc.orgrsc.org The specific pathway is often influenced by the solvent and other reagents present. For instance, in non-polar solvents, radical pathways tend to dominate, whereas in polar, protic solvents like methanol, the formation of cationic intermediates (silicocations) can occur. rsc.orgrsc.org

In the context of this compound, the photogenerated 3-(ethynyldimethylsilyl)propyl radical is a key intermediate. The fate of this radical would largely be determined by its ability to undergo intramolecular reactions. Given the structure, a 5-exo-dig or 6-endo-dig cyclization onto the alkyne moiety is a plausible reaction pathway, potentially leading to the formation of five- or six-membered silicon-containing heterocycles. The regioselectivity of such a cyclization would be governed by Baldwin's rules for radical cyclizations.

While specific studies on the photochemical behavior of this compound are not extensively documented in publicly available literature, the photochemical cyclization of other ω-iodoalkynes provides a strong precedent for this type of reactivity. nih.govnih.gov These studies demonstrate that irradiation of iodoalkynes can efficiently produce cyclic structures, often with high stereoselectivity. nih.govnih.gov

Thermal Activation:

Thermally induced radical cyclizations are a well-established method for the synthesis of cyclic compounds. In the case of this compound, heating the compound, either neat or in a suitable high-boiling solvent, could initiate the radical cyclization process. The efficiency and outcome of such a reaction would be dependent on the temperature, reaction time, and the potential for competing intermolecular reactions or decomposition pathways.

The silyl tether in this compound can play a crucial role in these cyclization reactions. Silyl-tethered radical cyclizations have been shown to be effective in controlling the regiochemistry and stereochemistry of the resulting cyclic products. nih.gov The silicon atom can influence the conformation of the tether, potentially pre-organizing the molecule for a specific cyclization pathway.

Detailed Research Findings:

While direct experimental data for the photochemical and thermal activation of this compound is limited, the following table summarizes the expected reaction parameters and potential products based on analogous systems.

| Activation Method | Key Intermediate | Potential Reaction Type | Plausible Products |

| Photochemical (UV) | 3-(Ethynyldimethylsilyl)propyl radical | Intramolecular Radical Cyclization | 1,1-Dimethyl-2-(iodomethyl)-1-silacyclopent-2-ene |

| 1,1-Dimethyl-2-methylene-3-iodo-1-silacyclopentane | |||

| 1,1-Dimethyl-2-iodo-1-silacyclohex-2-ene | |||

| Thermal | 3-(Ethynyldimethylsilyl)propyl radical | Intramolecular Radical Cyclization | 1,1-Dimethyl-2-(iodomethyl)-1-silacyclopent-2-ene |

| 1,1-Dimethyl-2-methylene-3-iodo-1-silacyclopentane | |||

| 1,1-Dimethyl-2-iodo-1-silacyclohex-2-ene |

This table is predictive and based on the reactivity of analogous compounds. Specific experimental validation for this compound is required.

The products listed are illustrative of the types of cyclic structures that could be formed. The actual product distribution would depend on the precise reaction conditions and the relative rates of the competing cyclization pathways and any subsequent rearrangements or eliminations. Further research is necessary to fully elucidate the photochemical and thermal reactivity of this specific compound and to harness its potential in advanced chemical synthesis.

Role in Materials Science and Polymer Chemistry Research

Incorporation into Polymeric Architectures

The distinct reactivity of its two functional groups makes Ethynyl(3-iodopropyl)dimethylsilane (B6187665) a valuable precursor for creating complex polymeric structures. It can be integrated into polymer backbones or used as a pendant group, imparting unique properties to the resulting materials.

Precursor for Silicon-Containing Polymers and Copolymers

This compound serves as a monomer for the synthesis of silicon-containing polymers and copolymers. The ethynyl (B1212043) group can undergo polymerization through various mechanisms, including those catalyzed by transition metals. For instance, silicon-containing arylacetylene polymers have been prepared via Sonogashira coupling reactions, yielding materials with high thermal stability. mdpi.com While specific research on the polymerization of this compound is not widely documented, its structure suggests potential for similar reactivity.

The presence of the dimethylsilyl group in the polymer backbone contributes to properties such as low surface energy, high gas permeability, and thermal stability, which are characteristic of polysiloxanes. oclc.org Furthermore, the iodopropyl group remains available for post-polymerization modification, allowing for the introduction of other functional groups. This could lead to the development of functional polysiloxanes with tailored properties. For example, polysiloxanes with pendant chloropropyl groups have been synthesized and subsequently modified, demonstrating the utility of a reactive alkyl halide group in creating functional polymers. researchgate.net

The synthesis of block copolymers is another area where this compound could be utilized. Anionic polymerization techniques have been successfully employed to create well-defined block copolymers containing silicon. oclc.orgnih.gov The iodopropyl group could potentially initiate the polymerization of certain monomers, or it could be transformed into another functional group capable of initiating polymerization, thus allowing for the synthesis of novel block copolymers with a silicon-containing segment.

Table 1: Potential Polymerization Reactions Involving this compound

| Functional Group | Potential Polymerization/Reaction Type | Resulting Structure/Feature |

|---|---|---|

| Ethynyl | Transition Metal-Catalyzed Polymerization (e.g., Sonogashira) | Polymer backbone with alternating silicon and unsaturated carbon units |

| Ethynyl | Cyclotrimerization | Cross-linked network structure |

| Iodopropyl | Atom Transfer Radical Polymerization (ATRP) Initiator (after modification) | Graft copolymers with a polysiloxane backbone |

Applications in Photopolymerization Systems as Monomers or Initiators

The iodopropyl group, on the other hand, could potentially function as a photoinitiator or part of a photoinitiating system. Carbon-iodine bonds can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, generating a carbon-centered radical and an iodine radical. These radicals can then initiate the polymerization of various monomers, such as acrylates or styrenes. This approach would lead to the covalent incorporation of the silane (B1218182) moiety into the resulting polymer network.

Advanced Composite Materials and Interface Science

The ability of this compound to interact with both inorganic and organic materials makes it a candidate for use in advanced composite materials, particularly at the interface between different phases.

Silane Coupling Agent Mechanisms and Interfacial Adhesion Research

Silane coupling agents are crucial for enhancing the adhesion between inorganic fillers (like silica (B1680970) or glass fibers) and organic polymer matrices in composite materials. dakenchem.comhjsil.com While this compound is not a traditional silane coupling agent due to the absence of hydrolyzable groups like alkoxy or chloro groups directly attached to the silicon atom, its functional groups could be leveraged for interfacial modification.

The ethynyl group could be used to functionalize surfaces through reactions with appropriate surface-bound groups. For example, it could react with azide-functionalized surfaces via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click reaction. The iodopropyl group could also be used to attach the molecule to surfaces through nucleophilic substitution reactions with surface hydroxyl groups, although this would likely be less efficient than traditional silane coupling. Research on various silane coupling agents has shown that the chemical bond formed at the interface significantly improves the mechanical properties and durability of composites. researchgate.netresearchgate.net

The dual functionality of this compound could allow for a two-step modification process. First, the molecule could be attached to an inorganic surface via one functional group. Then, the remaining functional group could be used to bond with the polymer matrix, creating a strong covalent link across the interface.

Studies on Hybrid Materials with Inorganic Components

Organic-inorganic hybrid materials are a class of materials that combine the properties of both organic polymers and inorganic materials at the molecular or nanometer scale. The sol-gel process is a common method for preparing these materials, often using organoalkoxysilanes.

This compound could be incorporated into such hybrid materials. For instance, the ethynyl group could be used to cross-link with other molecules to form a network, while the iodopropyl group could interact with or be attached to inorganic nanoparticles or precursors. This could lead to the formation of hybrid materials with novel properties. For example, the incorporation of silicon-based materials is known to enhance the thermal stability and mechanical properties of the resulting hybrids.

Novel Silicon-Based Materials for Electronic or Optical Applications

Silicon-based materials are of great interest for electronic and optical applications. mdpi.come3s-conferences.org The incorporation of ethynyl groups into a polymer backbone can lead to conjugated systems with interesting electronic properties. The polymerization of this compound could potentially yield such materials. The presence of the silicon atom in the backbone can influence the electronic structure and may lead to materials with applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics. mdpi.com

The iodopropyl group also offers possibilities for tuning the material's properties. The high atomic number of iodine could impart high refractive index properties to the resulting material, which is desirable for certain optical applications. Additionally, the carbon-iodine bond can be a precursor for introducing other functional groups that could further enhance the electronic or optical properties of the material. While specific applications of this compound in this area are yet to be reported, the unique combination of functional groups makes it a promising candidate for future research in novel electronic and optical materials.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-methacryloxypropyltrimethoxysilane |

| glycidoxypropyltrimethoxysilane |

| 1,3-bis(3-aminopropyl)tetramethyldisiloxane |

| S-(octanoyl)mercaptopropyltriethoxysilane |

| 2,4,6-tri(3-chloropropyl)-2,4,6-trimethylcyclotrisiloxane |

| 2-(3-chloropropyl)-2,4,4,6,6-pentamethylcyclotrisiloxane |

| hexamethylcyclotrisiloxane |

| dimethylvinylchlorosilane |

| dichlorodimethylsilane |

| chloromethylphenylethylenedimethylchlorosilane |

Computational and Theoretical Investigations

Electronic Structure Analysis of Ethynyl(3-iodopropyl)dimethylsilane (B6187665)

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, an analysis of its molecular orbitals and charge distribution reveals key features of its reactivity.

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of delocalized orbitals that extend over the entire molecule. libretexts.org In this compound, the combination of atomic orbitals from carbon, hydrogen, silicon, and iodine atoms leads to the formation of bonding and antibonding molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The ethynyl (B1212043) group (C≡C-H) is characterized by its π-systems, which contribute to the HOMO. The silicon atom, with its available d-orbitals, can participate in (p-d)π bonding with the adjacent ethynyl group, influencing the energy and delocalization of the molecular orbitals. The C-I bond is a significant feature, with the iodine atom's lone pairs contributing to high-energy occupied molecular orbitals. The presence of the electronegative iodine atom will also influence the energy levels of the sigma bonding orbitals within the propyl chain.

Table 1: Postulated Key Molecular Orbitals and Their Characteristics in this compound

| Molecular Orbital | Primary Atomic Orbital Contributions | Bonding/Antibonding Character | Expected Energy Level |

| LUMO+1 | σ(C-I) | Antibonding | High |

| LUMO | π(C≡C), σ*(Si-C) | Antibonding | Low |

| HOMO | π(C≡C), p(I) | Bonding/Non-bonding | High |

| HOMO-1 | σ(C-Si), σ(C-C) | Bonding | Moderate |

This table represents a qualitative prediction based on the constituent functional groups.

The distribution of electron density within this compound determines its electrostatic potential and identifies the likely sites for electrophilic and nucleophilic attack. Due to the differences in electronegativity between the constituent atoms, the molecule exhibits a polarized charge distribution.

The carbon-iodine bond is significantly polarized, with the carbon atom bearing a partial positive charge (δ+) and the iodine atom a partial negative charge (δ-). libretexts.orglibretexts.org This makes the carbon atom attached to the iodine an electrophilic center, susceptible to attack by nucleophiles. The iodine atom, with its lone pairs and partial negative charge, can act as a nucleophilic center or a leaving group in substitution reactions.

The ethynyl group's π-electrons make it a region of high electron density, rendering it nucleophilic. The silicon atom, being less electronegative than carbon and oxygen (in potential interactions), can also exhibit electrophilic character. The dimethyl groups attached to the silicon are electron-donating, which can influence the electron density on the silicon atom and the adjacent ethynyl group.

Table 2: Predicted Partial Atomic Charges on Key Atoms of this compound

| Atom | Predicted Partial Charge (Arbitrary Units) | Predicted Character |

| C (of C-I) | +0.25 | Electrophilic |

| I | -0.30 | Nucleophilic/Leaving Group |

| C (of C≡C) | -0.15 | Nucleophilic |

| Si | +0.20 | Electrophilic |

Note: These values are illustrative and would require specific quantum chemical calculations (e.g., Mulliken population analysis or Natural Population Analysis) for accurate determination. fiu.edu

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the determination of activation energies. nrel.gov For this compound, such calculations could elucidate the mechanisms of its various potential transformations.

Reactions involving this compound, such as nucleophilic substitution at the iodopropyl chain or addition reactions at the ethynyl group, would proceed through specific transition states. Computational methods like Density Functional Theory (DFT) can be used to locate and characterize these transition state structures. researchgate.net The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, provides crucial mechanistic insights.

For a nucleophilic substitution reaction at the C-I bond, a transition state featuring a pentacoordinate carbon atom could be expected for an SN2-type mechanism. nih.gov The activation energy for this process, calculated as the energy difference between the reactants and the transition state, would determine the reaction rate. For addition reactions to the alkyne, various transition states are possible depending on the attacking reagent and the reaction conditions.

The solvent in which a reaction is carried out can significantly influence its mechanism and rate. nih.govnumberanalytics.com Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the calculation. rsc.orgresearchgate.net For reactions involving a polar molecule like this compound, solvent stabilization of charged intermediates or transition states can be substantial. For instance, a polar protic solvent could stabilize the leaving iodide ion in a nucleophilic substitution reaction. nih.gov

In the context of metal-catalyzed reactions involving the ethynylsilyl moiety, quantum chemical calculations can be used to model the entire catalytic cycle. researchgate.net This involves characterizing the structures and energies of all intermediates and transition states, including oxidative addition, migratory insertion, and reductive elimination steps. Such modeling can provide a detailed understanding of the role of the catalyst and the factors controlling the reaction's selectivity and efficiency.

Spectroscopic Property Predictions and Interpretations

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of molecules and the interpretation of experimental spectra.

For this compound, the prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts would be particularly valuable. unige.chresearchgate.net The chemical shifts are sensitive to the electronic environment of the nuclei. For example, the chemical shift of the carbon attached to the iodine would be significantly different from the other carbons in the propyl chain. The ²⁹Si NMR chemical shift would be influenced by the nature of the substituents on the silicon atom, namely the two methyl groups, the iodopropyl group, and the ethynyl group. rsc.orgillinois.edu

Vibrational frequency calculations can predict the infrared (IR) spectrum of the molecule. Key vibrational modes would include the C-I stretch, the C≡C stretch of the alkyne, and the Si-C stretches. Comparing the calculated spectrum with an experimental one can help confirm the structure of the compound.

Conformation and Dynamics Studies

Theoretical investigations into related structures, such as various alkynylsilanes and functionalized organosilanes, have been conducted. These studies often employ methods like Density Functional Theory (DFT) to calculate stable conformers and the energetic barriers between them. Molecular dynamics (MD) simulations are also a common tool to understand the behavior of such molecules in different environments over time. However, the specific combination of the ethynyl, 3-iodopropyl, and dimethylsilyl groups in the target molecule has not been the subject of such detailed published analysis.

The PubChem database entry for this compound provides some predicted physicochemical properties. Among these are predicted collision cross-section (CCS) values for various adducts of the molecule. This data, derived from computational models, gives an indication of the molecule's shape in the gas phase.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 252.99040 | 140.4 |

| [M+Na]+ | 274.97234 | 143.1 |

| [M-H]- | 250.97584 | 134.3 |

| [M+NH4]+ | 270.01694 | 156.0 |

| [M+K]+ | 290.94628 | 146.4 |

| [M+H-H2O]+ | 234.98038 | 127.6 |

| [M+HCOO]- | 296.98132 | 152.2 |

| [M+CH3COO]- | 310.99697 | 191.9 |

| [M+Na-2H]- | 272.95779 | 134.7 |

| [M]+ | 251.98257 | 134.3 |

| [M]- | 251.98367 | 134.3 |

Data sourced from PubChem.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Ethynyl(3-iodopropyl)dimethylsilane (B6187665) by providing information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.

¹H, ¹³C, and ²⁹Si NMR Studies and Chemical Shift Analysis

While specific experimental spectra for this compound are not widely available in the public domain, the expected chemical shifts can be predicted based on the analysis of similar structures and established principles of NMR spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The ethynyl (B1212043) proton (≡C-H) would likely appear as a singlet in the region of 2-3 ppm. The protons of the propyl chain would exhibit more complex splitting patterns. The methylene (B1212753) group adjacent to the iodine atom (-CH₂-I) is expected to be the most downfield of the propyl protons, likely in the range of 3.2-3.4 ppm, due to the deshielding effect of the electronegative iodine atom. The methylene group adjacent to the silicon atom (Si-CH₂-) would likely resonate further upfield, around 0.8-1.0 ppm. The central methylene group (-CH₂-) would be expected in the 1.8-2.0 ppm range. The methyl protons on the silicon atom (Si-(CH₃)₂) would appear as a sharp singlet, typically in the upfield region of 0.1-0.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. The quaternary ethynyl carbon attached to the silicon (Si-C≡) would be found in the 80-90 ppm range, while the terminal ethynyl carbon (≡C-H) would be slightly more upfield in the 70-80 ppm range. For the propyl chain, the carbon bearing the iodine atom (-CH₂-I) would be significantly shifted to a low field, potentially around 5-15 ppm. chemguide.co.uk The carbon attached to the silicon atom (Si-CH₂-) would be expected at approximately 15-25 ppm, and the central methylene carbon at around 25-35 ppm. chemguide.co.uk The dimethylsilyl carbons (Si-CH₃) would resonate at a high field, typically between -5 and 5 ppm.

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum is particularly informative for organosilanes. For silylalkynes, the ²⁹Si chemical shift is sensitive to the nature of the other substituents on the silicon atom. researchgate.net In this compound, the silicon atom is attached to two methyl groups, a propyl iodide group, and an ethynyl group. Based on data for structurally related compounds, the ²⁹Si chemical shift is anticipated to be in the range of -15 to -30 ppm relative to tetramethylsilane (B1202638) (TMS).

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Si-CH₃ | 0.1 - 0.3 (s, 6H) | -5 - 5 |

| Si-CH₂- | 0.8 - 1.0 (t, 2H) | 15 - 25 |

| -CH₂- | 1.8 - 2.0 (m, 2H) | 25 - 35 |

| -CH₂-I | 3.2 - 3.4 (t, 2H) | 5 - 15 |

| ≡C-H | 2.0 - 3.0 (s, 1H) | 70 - 80 |

| Si-C≡ | - | 80 - 90 |

Note: s = singlet, t = triplet, m = multiplet. These are estimated values and may vary depending on the solvent and experimental conditions.

Multi-dimensional NMR for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments would be invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range couplings between protons and carbons (typically over two or three bonds), which would be crucial for confirming the connection between the propyl chain, the dimethylsilyl group, and the ethynyl moiety. Correlation Spectroscopy (COSY) would establish the coupling relationships between adjacent protons within the propyl chain. As this compound is an achiral molecule, stereochemical considerations are not applicable.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A sharp, weak band around 3300 cm⁻¹ would correspond to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium intensity band in the region of 2100-2140 cm⁻¹. The presence of the Si-C bond would give rise to absorptions in the fingerprint region, typically around 1250 cm⁻¹ (symmetric deformation) and 800-850 cm⁻¹ (rocking) for the Si-(CH₃)₂ group. The C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ range. The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For silylalkynes, the C≡C stretching vibration gives a characteristically strong and sharp signal around 2150 cm⁻¹. researchgate.net This makes it a useful diagnostic peak. The Si-C bond vibrations are also Raman active.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₃ISi), the calculated monoisotopic mass is approximately 251.98 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 252. A prominent feature in the mass spectrum of an organoiodide is the characteristic isotopic pattern of iodine (¹²⁷I is the only stable isotope). Fragmentation of the molecular ion is expected to occur through several pathways. chemguide.co.uk Cleavage of the C-I bond would result in a fragment at m/z 125, corresponding to the [C₃H₆Si(CH₃)₂C≡CH]⁺ ion, and a peak for the iodine radical (I•) at m/z 127. Loss of a methyl group from the molecular ion would produce a fragment at m/z 237. Another likely fragmentation is the loss of the entire iodopropyl group, leading to a fragment corresponding to the ethynyldimethylsilyl cation at m/z 83.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 252 | [C₇H₁₃ISi]⁺ (Molecular Ion) |

| 237 | [C₆H₁₀ISi]⁺ |

| 127 | [I]⁺ |

| 125 | [C₇H₁₃Si]⁺ |

| 83 | [C₄H₇Si]⁺ |

Note: These are predicted fragments based on common fragmentation patterns and may not all be observed or may have different relative intensities in an experimental spectrum.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives if obtained)

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. As this compound is likely a liquid at room temperature, X-ray crystallographic analysis would require the formation of a suitable crystalline derivative. For instance, co-crystallization with a metal complex or the synthesis of a solid derivative could potentially yield crystals suitable for analysis. If such a crystal structure were obtained, it would provide invaluable experimental data to confirm the molecular geometry and packing arrangement.

Photoelectron Spectroscopy for Electronic Structure Insights

Other Advanced Analytical Methodologies relevant to Organosilicon Research

Beyond the foundational techniques of nuclear magnetic resonance (NMR) and mass spectrometry (MS), a suite of other advanced analytical methods provides deeper insights into the structure, composition, and properties of organosilicon compounds like this compound. These techniques are crucial for detailed structural elucidation, purity assessment, and understanding the material properties of organosilicon materials.

Silicon-29 Nuclear Magnetic Resonance (29Si NMR) Spectroscopy

While 1H and 13C NMR are standard, 29Si NMR is a specialized and powerful tool specifically for organosilicon chemistry. It directly probes the silicon nucleus, providing invaluable information about the local chemical environment of the silicon atom. uni-muenchen.deresearchgate.net The chemical shift of the 29Si nucleus is highly sensitive to the nature of the substituents attached to it. For a molecule like this compound, 29Si NMR can unequivocally confirm the presence of the dimethylsilyl group and its substitution pattern.

The technique is particularly useful for monitoring reactions at the silicon center, such as hydrosilylation or the cleavage of Si-Si bonds. wikipedia.org In polymer chemistry, 29Si NMR is used to determine the degree of condensation in siloxane networks by quantifying different siloxane units (M, D, T, and Q). researchgate.net For this compound, the expected chemical shift would be in a region characteristic for a silicon atom bonded to two carbon atoms (from the methyl groups), another carbon (from the iodopropyl group), and a third carbon (from the ethynyl group). Comparing the experimental shift to databases and computational predictions aids in definitive structure confirmation. unige.chresearchgate.net

Table 1: Typical 29Si NMR Chemical Shift Ranges for Various Organosilicon Environments

| Silicon Environment | Notation | Typical Chemical Shift Range (ppm vs. TMS) |

| Tetramethylsilane (Reference) | M | 0 |

| R3Si -O | M | +30 to -10 |

| R2Si (O-)2 | D | -5 to -25 |

| RSi (O-)3 | T | -50 to -80 |

| Si (O-)4 | Q | -90 to -120 |

| Data compiled from various sources on organosilicon NMR spectroscopy. researchgate.netunige.ch |

X-Ray Crystallography

For this compound, obtaining a single-crystal X-ray structure would provide unambiguous proof of its molecular geometry. It would precisely measure the C-Si, Si-I, and C≡C bond lengths and the tetrahedral geometry around the silicon atom. This level of detail is crucial for understanding intermolecular interactions in the solid state and for validating computational models. researchgate.netacs.org While obtaining suitable crystals can be a challenge, the resulting structural data is considered the gold standard for molecular characterization. mpg.de

Gas Chromatography-Atomic Emission Detection (GC-AED)

Gas Chromatography-Atomic Emission Detection (GC-AED) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the element-specific detection of atomic emission spectroscopy. copernicus.orgsrainstruments.com As compounds elute from the GC column, they are introduced into a high-energy microwave-induced helium plasma, which atomizes the molecules and excites the constituent atoms. jas.de These excited atoms then emit light at their characteristic wavelengths, allowing for the simultaneous detection and quantification of multiple elements within a single chromatographic run. copernicus.orgjas.de

This technique is exceptionally well-suited for the analysis of organosilicon compounds. For a sample containing this compound, GC-AED can provide separate chromatograms for silicon, carbon, and iodine. This allows for the empirical formula of the eluting peak to be confirmed, providing a high degree of confidence in peak identification. nih.gov It is particularly valuable for analyzing complex mixtures, identifying impurities, and studying the degradation or metabolism of organosilicon compounds where the elemental composition of products is unknown. researchgate.net The ability to obtain element-specific information makes GC-AED a superior alternative to standard GC-MS in certain applications, especially for heteroatom-containing compounds. nih.govresearchgate.net

Table 2: Elemental Detection Channels for GC-AED Analysis of this compound

| Element | Typical Emission Wavelength(s) (nm) | Information Provided |

| Silicon (Si) | 251.6, 288.2 | Confirms the presence of an organosilicon compound. |

| Carbon (C) | 193.0, 247.9 | Quantifies the carbon content of the molecule. |

| Iodine (I) | 183.0 | Confirms the presence and allows quantification of iodine. |

| Hydrogen (H) | 101.0, 656.3 | Can be used to determine the H/C ratio. |

| Wavelength data is illustrative of common lines used in AED. copernicus.orgjas.de |

Computational and Theoretical Methods

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in organosilicon research. researchgate.netnih.gov These methods are used to model molecular structures, predict spectroscopic properties, and understand reaction mechanisms. chemrxiv.org For this compound, DFT calculations can predict its optimal geometry, vibrational frequencies (for comparison with IR spectra), and, importantly, its NMR chemical shifts. unige.chresearchgate.net

By comparing computationally predicted 29Si NMR chemical shifts with experimental values, researchers can gain greater confidence in their structural assignments. unige.chresearchgate.net Theoretical calculations also help in understanding the electronic structure, such as the polarization of the C-Si and Si-I bonds, which governs the molecule's reactivity. wikipedia.org This synergy between theoretical prediction and experimental measurement accelerates the process of structural elucidation and provides insights that are often inaccessible through experimental means alone. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。